1-[3-[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea;hydrochloride
Overview
Description
EPZ004777 hydrochloride is a potent and selective inhibitor of disruptor of telomeric silencing 1-like (DOT1L), a histone lysine methyltransferase. It has an IC50 value of 0.4 nM, making it highly effective in inhibiting DOT1L enzyme activity . This compound is primarily used in scientific research to study epigenetic modifications and their role in various diseases, particularly leukemia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EPZ004777 hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired selectivity and potency. The key steps include:
Formation of the core structure: This involves the synthesis of a pyrrolo[2,3-d]pyrimidine scaffold.
Functional group modifications: Introduction of various functional groups to enhance the selectivity and potency of the compound.
Final purification: The compound is purified using techniques such as recrystallization and chromatography to achieve high purity
Industrial Production Methods
Industrial production of EPZ004777 hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
EPZ004777 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions are commonly used to introduce different functional groups onto the core structure
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions
Major Products
The major products formed from these reactions include various derivatives of EPZ004777 hydrochloride with modified functional groups, which can be used to study the structure-activity relationship and optimize the compound’s properties .
Scientific Research Applications
EPZ004777 hydrochloride has a wide range of scientific research applications, including:
Epigenetics: It is used to study the role of histone methylation in gene expression and chromatin structure.
Cancer Research: The compound is particularly useful in studying leukemia, as it selectively inhibits the proliferation of mixed lineage leukemia (MLL)-rearranged cells
Drug Development: EPZ004777 hydrochloride serves as a lead compound for developing new drugs targeting epigenetic modifications
Biological Studies: It is used to investigate the molecular mechanisms underlying various biological processes and diseases
Mechanism of Action
EPZ004777 hydrochloride exerts its effects by inhibiting the DOT1L enzyme, which is responsible for the methylation of lysine 79 on histone H3 (H3K79). This inhibition prevents the methylation of H3K79, leading to changes in gene expression and chromatin structure. The compound is highly selective for DOT1L over other histone methyltransferases, making it a valuable tool for studying the specific role of DOT1L in various biological processes .
Comparison with Similar Compounds
EPZ004777 hydrochloride is unique in its high selectivity and potency for DOT1L inhibition. Similar compounds include:
Sinefungin: A natural product that inhibits various methyltransferases but lacks the selectivity of EPZ004777 hydrochloride.
GSK-J4: An inhibitor of the histone demethylase JMJD3, which has different targets and mechanisms of action compared to EPZ004777 hydrochloride
Properties
IUPAC Name |
1-[3-[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41N7O4.ClH/c1-17(2)34(13-6-12-30-27(38)33-19-9-7-18(8-10-19)28(3,4)5)15-21-22(36)23(37)26(39-21)35-14-11-20-24(29)31-16-32-25(20)35;/h7-11,14,16-17,21-23,26,36-37H,6,12-13,15H2,1-5H3,(H2,29,31,32)(H2,30,33,38);1H/t21-,22-,23-,26-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEPLDAFAVXSBD-XRJUUMFPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)CC2C(C(C(O2)N3C=CC4=C(N=CN=C43)N)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)C[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC4=C(N=CN=C43)N)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42ClN7O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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